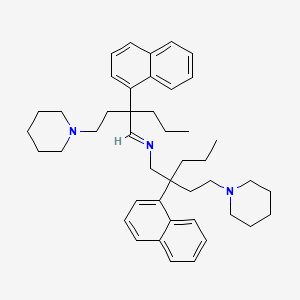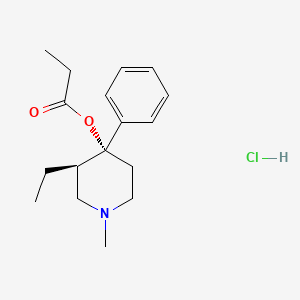
1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” is a synthetic organic compound characterized by its complex structure, which includes naphthalene and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” likely involves multiple steps, including the formation of the naphthalene and piperidine derivatives, followed by their coupling through a series of condensation and substitution reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Condensation: Combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry
In industry, it may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
作用機序
The mechanism of action of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” would depend on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds may include other naphthalene derivatives or piperidine-containing molecules, such as:
- 1-(naphthalen-1-yl)-2-(piperidin-1-yl)ethanone
- 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanol
Uniqueness
The uniqueness of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
33310-61-1 |
|---|---|
分子式 |
C44H59N3 |
分子量 |
630.0 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3 |
InChIキー |
SKOLWUSSWJHPOM-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)



![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)

![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)


